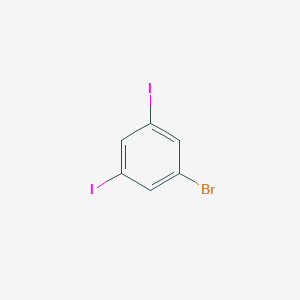

1-Bromo-3,5-diiodobenzene

Overview

Description

1-Bromo-3,5-diiodobenzene (CAS: 149428-64-8) is a halogenated aromatic compound with the molecular formula C₆H₃BrI₂. It is synthesized via metal-halogen exchange reactions, achieving isolated yields of 68% as a white crystalline solid . This compound serves as a critical intermediate in cross-coupling reactions, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the construction of complex organic frameworks . Its commercial availability (e.g., TCI Chemicals, priced at $6,400/g ) underscores its utility in pharmaceutical and materials research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Bromo-3,5-diiodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 1,3,5-triiodobenzene, a bromination reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions:

1-Bromo-3,5-diiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide (NaI) in acetone.

Electrophilic Substitution: Bromine (Br₂) with iron (Fe) catalyst.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Coupling Reactions: Boronic acids with palladium (Pd) catalyst.

Major Products:

Substitution Products: Depending on the substituent introduced, various functionalized benzene derivatives can be obtained.

Oxidation Products: Carboxylic acids or other oxidized derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

1-Bromo-3,5-diiodobenzene serves as a valuable building block in organic synthesis. It is particularly useful in:

- Coupling Reactions : The compound participates in palladium-catalyzed coupling reactions to form biaryl compounds, which are essential in creating complex organic molecules.

- Synthesis of Dendrimers : It acts as an intermediate in the synthesis of conjugated polyphenylene dendrimer-based β-diketones, contributing to controlled branching and high yields in dendrimer synthesis.

Biological Applications

The compound's derivatives are explored for their potential biological activities:

- Pharmaceutical Development : Research indicates that derivatives of this compound may lead to new drugs with specific therapeutic properties, targeting various diseases .

- Antimicrobial Studies : The compound has been evaluated for its antimicrobial properties, showing promise as a precursor for developing antimicrobial agents.

Material Science

In material science, this compound is utilized for:

- Liquid Crystals and Polymers : Its unique halogenation pattern contributes to the development of advanced materials with specific optical and electronic properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing biaryl compounds through palladium-catalyzed coupling reactions. The results indicated high yields and selectivity due to the strategic positioning of the halogens on the benzene ring.

Case Study 2: Antimicrobial Activity

Research focused on derivatives of this compound revealed significant antimicrobial activity against various pathogens. The study highlighted how structural modifications influenced biological activity, paving the way for new pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-diiodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of biaryl products through palladium-catalyzed pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-bromo-3,5-diiodobenzene with analogous dihalogenated benzene derivatives, focusing on synthesis, reactivity, and applications:

Key Findings:

Reactivity in Cross-Coupling Reactions :

- This compound exhibits superior reactivity in Pd-catalyzed cross-coupling due to the high leaving-group ability of iodine, enabling sequential functionalization . In contrast, 1-bromo-3,5-difluoro-2-iodobenzene forms complex mixtures under similar conditions, likely due to steric and electronic effects from fluorine substituents .

Synthetic Accessibility: Metal-halogen exchange (e.g., using Grignard or organolithium reagents) is a common route for this compound, whereas dichloro and difluoro analogs are typically synthesized via electrophilic substitution or halogenation .

Commercial and Industrial Relevance :

- 1-Bromo-3,5-dichlorobenzene is projected to grow at a CAGR of 4.6% in agrochemical markets due to its role in pesticide synthesis . In contrast, this compound’s higher cost and niche applications limit its industrial scalability .

Physical Properties :

- The density of this compound (~2.3 g/cm³) is significantly higher than that of its dichloro (1.8 g/cm³) and difluoro (1.6 g/cm³) counterparts, reflecting the atomic mass disparity between iodine and lighter halogens .

Biological Activity

1-Bromo-3,5-diiodobenzene (C₆H₃BrI₂) is a halogenated aromatic compound with significant potential in various biological and chemical applications. Its unique structure, characterized by the presence of both bromine and iodine atoms, allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry and medicinal chemistry.

This compound can be synthesized through several methods, primarily involving halogenation reactions. The compound is known for its ability to undergo substitution reactions, oxidation and reduction processes, and coupling reactions such as Suzuki-Miyaura coupling .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrI₂ |

| Molecular Weight | 325.83 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic and electrophilic substitution reactions. The halogen atoms serve as leaving groups, facilitating the introduction of various functional groups into the aromatic ring. This property is particularly useful in the synthesis of biologically active compounds.

Biological Applications

Research indicates that this compound and its derivatives may have significant implications in medicinal chemistry:

- Anticancer Activity : Some studies suggest that halogenated benzene derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve interference with cellular signaling pathways or direct DNA interaction .

- Antimicrobial Properties : Compounds similar to this compound have shown potential antimicrobial activity. The presence of halogens can enhance the lipophilicity of the molecules, improving their ability to penetrate microbial membranes .

Case Study: Synthesis of Anticancer Agents

A recent study explored the synthesis of novel anticancer agents using this compound as a key intermediate. The research demonstrated that derivatives synthesized from this compound exhibited selective cytotoxicity against specific cancer cell lines while showing minimal toxicity to normal cells. This suggests a potential pathway for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-2,4-diiodobenzene | Br at positions 2 and 4 | Moderate antibacterial |

| 1-Bromo-4,5-diiodobenzene | Br at positions 4 and 5 | Anticancer potential |

| 1-Bromo-3,4-diiodobenzene | Br at positions 3 and 4 | Limited biological studies |

The positioning of bromine and iodine atoms significantly influences the reactivity and biological properties of these compounds. For instance, while all compounds exhibit some level of biological activity, the specific arrangement in this compound appears to enhance its efficacy in certain applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-3,5-diiodobenzene, and how are yields optimized?

The most common method involves a Metal-Halogen Exchange Reaction , where a triiodoarene precursor undergoes selective bromine substitution. For example, the reaction typically uses organometallic reagents (e.g., Grignard or lithium-based) to replace one iodine atom with bromine, yielding the product as a white solid in ~68% isolated yield . Key optimization factors include reaction temperature (often −78°C to room temperature), stoichiometry of the halogenating agent, and purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are used to characterize this compound?

1H/13C NMR and IR spectroscopy are primary tools. The aromatic proton signals in NMR appear as distinct singlets due to symmetry, while iodine and bromine substituents induce characteristic deshielding effects. For example, the absence of splitting in the aromatic region confirms the 1,3,5-substitution pattern . IR can validate the absence of functional groups like -OH or -NH. Cross-referencing with literature data (e.g., Org. Biomol. Chem., 2011) is critical for structural confirmation .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) due to the orthogonal reactivity of bromine and iodine. Bromine is more reactive in palladium-catalyzed couplings, while iodine can participate in subsequent functionalization steps, enabling sequential derivatization .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in Metal-Halogen Exchange Reactions for dihalogenated arenes?

Regioselectivity is governed by steric and electronic factors. In triiodoarene precursors, the kinetically favored site for substitution is determined by the accessibility of iodine atoms to the organometallic reagent. For this compound, steric hindrance from adjacent iodine atoms may reduce reactivity at the 3- and 5-positions, favoring bromine substitution at the 1-position. Solvent polarity (e.g., THF vs. diethyl ether) and reaction time also modulate selectivity .

Q. What challenges arise in reconciling spectroscopic data from different studies on this compound?

Discrepancies in reported NMR chemical shifts (e.g., between Org. Biomol. Chem., 2011 and Adv. Syn. Cat., 2011) may stem from solvent effects (CDCl3 vs. DMSO-d6) or impurities. Researchers should validate data using internal standards (e.g., TMS) and replicate synthesis under controlled conditions. X-ray crystallography (as in CCDC 742262 for analogous compounds) provides definitive structural confirmation .

Q. How can the yield of this compound be improved beyond 68%?

Yield optimization requires addressing competing side reactions , such as over-halogenation or decomposition. Strategies include:

- Using substoichiometric amounts of the organometallic reagent to minimize over-reaction.

- Employing low-temperature conditions (−78°C) to suppress undesired pathways.

- Implementing flow chemistry for precise control of reaction kinetics .

Q. What are the implications of heavy atom effects (iodine/bromine) on photophysical or catalytic applications?

The high atomic mass of iodine introduces spin-orbit coupling , which can quench fluorescence but enhance intersystem crossing, making the compound useful in photocatalysis or as a heavy-atom derivative for crystallography. Bromine’s electronegativity may stabilize transition states in cross-coupling reactions .

Q. Methodological Considerations

- Safety Protocols : Due to the volatility and toxicity of halogenated aromatics, use gloveboxes for air-sensitive steps and fume hoods for handling. Waste must be neutralized with bases (e.g., NaOH) to deactivate residual organometallic reagents .

- Data Validation : Always cross-check melting points, NMR shifts, and reaction yields against multiple literature sources to account for batch-to-batch variability .

Properties

IUPAC Name |

1-bromo-3,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKWRDOTWLACTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617204 | |

| Record name | 1-Bromo-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149428-64-8 | |

| Record name | 1-Bromo-3,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,5-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.